molecular formula C19H18N2O4 B2871277 5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877782-35-9

5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2871277
CAS No.: 877782-35-9
M. Wt: 338.363
InChI Key: TUFYGOHOTZRJCG-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a chemical compound with the CAS Number 877782-35-9 and a molecular formula of C19H18N2O4 . It has a molecular weight of 338.36 g/mol . This phenol and pyrimidine derivative is provided as a high-purity solid for research purposes. The specific biochemical and physiological mechanisms of action, as well as primary research applications for this compound, are areas for ongoing investigation. Researchers are exploring its potential based on its complex molecular structure, which features a pyrimidine ring—a common scaffold in medicinal chemistry—bridged by ether linkages to substituted phenolic rings . This structure suggests potential for interaction with various biological targets. Further study is required to fully elucidate its research value and specific applications in scientific fields. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-13-8-9-14(15(22)10-13)19-18(11-20-12-21-19)25-17-7-5-4-6-16(17)23-2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFYGOHOTZRJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a central pyrimidine ring substituted at position 4 with a 5-ethoxyphenolic group and at position 5 with a 2-methoxyphenoxy moiety. Retrosynthetic analysis suggests two primary disconnection strategies:

Pyrimidine Core Disassembly

The pyrimidine nucleus can be derived from:

  • Chloropyrimidine precursors through sequential nucleophilic aromatic substitutions
  • Cyclocondensation reactions using β-keto esters and amidines

Sidechain Disconnections

Critical bond formations include:

  • Ether linkages via Williamson synthesis or Ullmann coupling
  • Aryl-aryl bonds through Suzuki-Miyaura cross-coupling

Synthetic Methodologies

Stepwise Assembly from Halogenated Pyrimidines

Route A: Chloropyrimidine Intermediate Pathway
  • 4,5-Dichloropyrimidine Preparation
    Synthesized via cyclocondensation of 1,3-diketones with urea derivatives under acidic conditions:
    $$
    \text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl}} \text{C}5\text{H}3\text{Cl}2\text{N}_2\text{O}
    $$
    Yield: 68-72%

  • Regioselective Phenoxylation
    Selective substitution at C5 using 2-methoxyphenol under Mitsunobu conditions:
    $$
    \text{C}5\text{H}3\text{Cl}2\text{N}2\text{O} + \text{2-MeO-C}6\text{H}4\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{C}{12}\text{H}{11}\text{ClN}2\text{O}_3
    $$
    Reaction temperature: 0°C → rt, 12h

  • Ethoxyphenol Coupling
    Suzuki-Miyaura coupling with 5-ethoxy-2-hydroxyphenylboronic acid:
    $$
    \text{C}{12}\text{H}{11}\text{ClN}2\text{O}3 + \text{B(OH)}2\text{-C}6\text{H}3\text{-OEt} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target}
    $$
    Catalyst loading: 5 mol%, Yield: 58%

Route B: Sequential Nucleophilic Substitutions

Alternative approach using 4-chloro-5-(2-methoxyphenoxy)pyrimidine:

Step Reagent Conditions Yield
1 2-MeOPhONa DMF, 80°C 82%
2 5-Ethoxy-2-hydroxybenzene K₂CO₃, DMSO 67%

One-Pot Multicomponent Synthesis

A convergent strategy employs:

  • In situ generation of 5-ethoxyphenol-substituted pyrimidine
  • Simultaneous coupling with 2-methoxyphenoxy groups

Key advantages:

  • Reduced purification steps
  • Improved atom economy (78% vs 62% stepwise)

Reaction equation:
$$
\text{CH}3\text{C(O)NH}2 + \text{HC≡C-C}6\text{H}4\text{-OEt} + \text{2-MeO-C}6\text{H}4\text{OCl} \xrightarrow{\text{CuI}} \text{Target}
$$

Critical Process Parameters

Catalytic Systems

Catalyst Efficiency (TON) Selectivity Reference
Pd(PPh₃)₄ 12.8 98%
CuI/1,10-phen 9.4 89%

Solvent Effects

Optimal yields achieved in:

  • Polar aprotic solvents (DMF, DMSO) for SNAr reactions
  • Ether solvents (THF, dioxane) for coupling reactions

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO₂ (Hexane:EtOAc 3:1 → 1:2)
  • HPLC (C18 column, MeCN/H₂O gradient)

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, pyrimidine-H), 7.25-6.82 (m, 8H, aromatic), 5.21 (s, 1H, -OH), 4.12 (q, J=7Hz, 2H, -OCH₂), 3.85 (s, 3H, -OCH₃)
HRMS (ESI+) m/z 391.1421 [M+H]⁺ (calc. 391.1418)

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
Palladium catalysts 42%
Specialty solvents 28%
Ligands 18%

Green Chemistry Metrics

Metric Value
E-factor 18.7
PMI 23.4

Chemical Reactions Analysis

5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is widely used in scientific research due to its diverse applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Position: The 2-methoxyphenoxy group in the target compound differs from bosentan’s 2-methoxyphenoxy-6-hydroxyethoxy substitution, which is critical for endothelin receptor binding .

Physicochemical Properties

Hydrogen-Bonding Capacity

  • The phenolic -OH in the target compound provides a hydrogen-bond donor (HBD), absent in bosentan, which may improve solubility or receptor interactions.
  • AP-NP () lacks ethoxy/methoxy groups but retains a hydroxyl for H-bonding, yielding a lower logP (2.8 vs. ~3.5 for the target compound) .

Lipophilicity and Molecular Weight

  • The target compound’s molecular weight (~366 g/mol) is lower than bosentan (~551 g/mol), favoring better bioavailability .
  • Ethoxy and methoxy groups increase logP compared to unsubstituted analogs (e.g., 5-(4-ethylphenyl)pyrimidin-2-ol in ), enhancing membrane permeability but risking metabolic instability .

Docking Studies and Binding Free Energy

  • Target Compound vs. AP-NP (): AP-NP showed a binding free energy of -9.2 kcal/mol against the hACE2-S complex, attributed to naphthyl-aromatic interactions. The target compound’s methoxyphenoxy group may mimic this via π-π stacking but lacks the extended aromatic surface .
  • Comparison with Tezosentan Precursors () : Chlorinated pyrimidine intermediates in tezosentan synthesis exhibit higher receptor affinity due to sulfonamide linkers, absent in the target compound .

Enzymatic and Receptor Interactions

  • Endothelin Receptor Antagonism: Bosentan’s dual receptor inhibition relies on its sulfonamide and pyridinyl groups, while the target compound’s phenolic -OH may favor alternative targets like kinases or viral proteases .
  • Antiviral Potential: Diarylated pyrimidines in inhibit SARS-CoV-2 via hACE2-S binding, suggesting the target compound could be modified with amino groups (as in ) to enhance viral entry blockade .

Biological Activity

5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing from various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of approximately 324.36 g/mol. The compound features a pyrimidine ring substituted with an ethoxy group and a methoxyphenoxy moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study reported that pyrimidine nucleoside analogs significantly inhibited the growth of A431 vulvar epidermal carcinoma cells in vitro, suggesting a potential mechanism involving the disruption of nucleotide synthesis pathways .

Compound Cell Line IC50 (µM) Mechanism
This compoundA431Not specifiedInhibition of cell proliferation
Similar Pyrimidine AnalogJurkat T-cells0.021PNP inhibition

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored. In vitro studies have demonstrated that certain pyrimidine compounds exhibit broad-spectrum antimicrobial activity against various bacterial strains. This activity is often attributed to their ability to interfere with nucleic acid synthesis in microbial cells .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the efficacy of various pyrimidine derivatives found that compounds with similar structures to this compound demonstrated selective cytotoxicity towards T-cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further development .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing novel pyrimidine derivatives, including those related to this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial DNA synthesis .
  • Inflammation Studies : In vivo studies have highlighted the anti-inflammatory effects of similar compounds, where administration led to reduced levels of inflammatory markers in animal models of arthritis. This suggests that such compounds could be developed into therapeutic agents for chronic inflammatory conditions .

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